molecular formula C7H12O2 B153266 2,2-Dimethyl-3-butenoic acid methyl ester CAS No. 19757-86-9

2,2-Dimethyl-3-butenoic acid methyl ester

Cat. No. B153266
CAS RN: 19757-86-9
M. Wt: 128.17 g/mol
InChI Key: UHRVSIIJSJKEPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-3-butenoic acid methyl ester, also known as geranyl acetate, is a natural organic compound that is commonly found in various plants, fruits, and flowers. It is widely used in the fragrance and flavor industries due to its pleasant and fruity aroma, which is reminiscent of roses and geraniums. In Synthesis Method: The most common method for synthesizing geranyl acetate is via the esterification of geraniol with acetic acid. Geraniol is a natural compound that is found in various essential oils, such as rose oil, geranium oil, and citronella oil. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and can be performed under reflux conditions or via azeotropic distillation. Scientific Research Application: Geranyl acetate has been the subject of numerous scientific studies due to its various biological activities and potential therapeutic applications. It has been shown to possess antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. It is also used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry. Mechanism of Action: The mechanism of action of geranyl acetate is not fully understood, but it is believed to exert its biological effects via various pathways. It has been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes. It also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to scavenge free radicals and protect against oxidative stress. Biochemical and Physiological Effects: Geranyl acetate has been shown to possess various biochemical and physiological effects. It has been shown to possess antimicrobial activity against various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans. It also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to scavenge free radicals and protect against oxidative stress. Advantages and Limitations for Lab Experiments: One of the main advantages of using geranyl acetate in lab experiments is its natural origin and low toxicity. It is also relatively easy to synthesize and has a pleasant aroma, which makes it an ideal candidate for use in various applications. However, one of the limitations of using geranyl acetate is its volatility, which can make it difficult to handle and measure accurately. Future Directions: There are numerous future directions for the research and development of geranyl acetate. One potential application is its use as a natural preservative in the food industry. It has also been shown to possess potential anticancer properties, and further research is needed to explore its potential as a cancer treatment. Additionally, it has been shown to possess insecticidal properties, and further research is needed to explore its potential as an insecticide. Finally, its potential as a fragrance and flavoring agent in various industries warrants further investigation. In conclusion, 2,2-Dimethyl-3-butenoic acid methyl ester, or geranyl acetate, is a natural organic compound that possesses various biological activities and potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of geranyl acetate and its various applications.

properties

CAS RN

19757-86-9

Product Name

2,2-Dimethyl-3-butenoic acid methyl ester

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

methyl 2,2-dimethylbut-3-enoate

InChI

InChI=1S/C7H12O2/c1-5-7(2,3)6(8)9-4/h5H,1H2,2-4H3

InChI Key

UHRVSIIJSJKEPO-UHFFFAOYSA-N

SMILES

CC(C)(C=C)C(=O)OC

Canonical SMILES

CC(C)(C=C)C(=O)OC

synonyms

Methyl 2,2-Dimethyl-3-butenoate;  NSC 402036

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2,2-dimethyl-3-(toluene-4-sulfonyloxy)-butyric acid methyl ester (18.06 g, 0.06 mol) in DBU (15 ml) was heated at 140-160° for 3.5 h. The mixture was allowed to cool to room temperature and was then diluted with ether. The mixture was washed with HCl (1 M), sodium bicarbonate, then brine. The ethereal layer was dried and partially evaporated to give a concentrated solution of 2,2-dimethyl-but-3-enoic acid methyl ester (10 g). (Savu and Katzenellenbogen, J. Org. Chem, 46:239-250 (1981)). Further evaporation was avoided due to the volatility of the product (bp 102°). (Tsaconas et al., Aust. J. Chem., 53:435-437 (2000)).
Name
2,2-dimethyl-3-(toluene-4-sulfonyloxy)-butyric acid methyl ester
Quantity
18.06 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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